molecular formula C13H20O5 B8516895 2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4,5-dimethyl-, diethyl ester CAS No. 24588-60-1

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4,5-dimethyl-, diethyl ester

Cat. No. B8516895
M. Wt: 256.29 g/mol
InChI Key: NWTYARCPCYPHDQ-UHFFFAOYSA-N
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Patent
US05491152

Procedure details

Part B. A solution of the ester compound prepared in Part A above (9.63 g, 37.6 mmol) in tetrahydrofuran (150 mL) was treated with an aqueous solution of potassium hydroxide (150 mL, 10N, 1.5 mol), and stirred vigorously at ambient temperature for 48 hours. The solid salt was collected by filtration, and neutralized by dissolving into 1N aqueous hydrochloric acid (200 mL). This was extracted with ethyl acetate (2×200 mL), and the extracts were combined, dried over anhydrous sodium sulfate, filtered and evaporated to afford the product, 3,6-dihydro-4,5-dimethyl-2H-pyran-2,2-dicarboxylic acid, as a waxy solid (7.46 g, 37.3 mmol, 99%). 1H NMR (CDCl3): δ 4.16 (2H, br s); 2.57 (2H, br s); 1.68 (3H, br s); 1.51 (3H, br s). Mass spectrum (NH3 -CI/DDIP): no M+H+ observed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][C:4]([C:14]([O:16]CC)=[O:15])([C:9]([O:11]CC)=[O:10])[O:5][CH2:6][C:7]=1[CH3:8].[OH-].[K+]>O1CCCC1>[CH3:1][C:2]1[CH2:3][C:4]([C:14]([OH:16])=[O:15])([C:9]([OH:11])=[O:10])[O:5][CH2:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC(OCC1C)(C(=O)OCC)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving into 1N aqueous hydrochloric acid (200 mL)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC=1CC(OCC1C)(C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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